2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS 886500-21-6 properties
2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS 886500-21-6 properties
The following technical guide details the properties, synthesis, and applications of 2-Chloro-6-(trifluoromethyl)benzyl alcohol (CAS 886500-21-6).[1]
CAS 886500-21-6 | Structural Analysis, Synthesis, and Medicinal Chemistry Applications [1]
Executive Summary
2-Chloro-6-(trifluoromethyl)benzyl alcohol is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its value lies in the 2,6-disubstitution pattern , where the steric bulk of the chlorine atom and the trifluoromethyl group creates a "molecular lock."[1] This steric congestion restricts bond rotation, often fixing the conformation of the attached side chain relative to the aromatic ring—a critical feature for designing high-affinity ligands that minimize entropy loss upon binding to protein targets.[1] Additionally, the electron-withdrawing nature of the substituents modulates the acidity of the benzylic position and enhances metabolic stability against oxidative degradation.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 2-Chloro-6-(trifluoromethyl)benzyl alcohol |
| Synonyms | [2-Chloro-6-(trifluoromethyl)phenyl]methanol; 2-Chloro-6-(trifluoromethyl)benzenemethanol |
| CAS Number | 886500-21-6 |
| Molecular Formula | C₈H₆ClF₃O |
| Molecular Weight | 210.58 g/mol |
| SMILES | OCcC1=C(Cl)C=CC=C1C(F)(F)F |
| InChI Key | AIXZCUCSYPVDQR-UHFFFAOYSA-N |
Physical Properties
Note: Experimental data for this specific isomer is scarce in open literature; values below include predicted estimates based on structural analogs.
| Property | Value / Estimate |
| Physical State | Solid (Low-melting crystalline solid) |
| Melting Point | Est. 40–60 °C (Analogous to 2-chloro-6-fluorobenzyl alcohol) |
| Boiling Point | Est. 245 °C at 760 mmHg |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water.[1][2] |
| pKa (Hydroxyl) | ~14.5 (Slightly more acidic than benzyl alcohol due to EWGs) |
| LogP | ~2.5 (Predicted) |
Structural Analysis: The Ortho-Effect
The defining feature of CAS 886500-21-6 is the 2,6-disubstitution .[1]
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Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) and the Trifluoromethyl group (~2.2 Å) create a crowded environment around the benzylic carbon.[1]
-
Conformational Restriction: This crowding forces the benzylic hydroxyl group out of the plane of the aromatic ring.[1] In drug design, this "pre-organization" can improve binding affinity by reducing the energetic penalty of freezing a flexible molecule into a bioactive conformation.[1]
-
Metabolic Blocking: The 2- and 6-positions are blocked from Phase I metabolic oxidation (e.g., hydroxylation), and the electron-deficient ring is deactivated towards electrophilic aromatic substitution.[1]
Synthesis & Manufacturing Routes
The synthesis typically proceeds via the reduction of the corresponding carbonyl precursors.[1] The choice of route depends on the availability of the starting material (Acid vs. Aldehyde).[1]
Synthetic Pathway Diagram[1]
Figure 1: Primary synthetic routes to CAS 886500-21-6 via reduction of carboxylic acid or aldehyde precursors.[1][3][4][5][6][7]
Detailed Protocol (Aldehyde Reduction)
Standard Operating Procedure for Lab Scale (10g)
-
Setup: Charge a round-bottom flask with 2-Chloro-6-(trifluoromethyl)benzaldehyde (10.0 g, 48 mmol) and Methanol (100 mL). Cool to 0°C using an ice bath.[1]
-
Addition: Portion-wise add Sodium Borohydride (NaBH₄) (2.7 g, 72 mmol) over 20 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 4:1) until aldehyde is consumed.[1]
-
Workup: Quench with saturated NH₄Cl solution (50 mL). Concentrate under reduced pressure to remove MeOH.[1] Extract aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude solid is typically sufficiently pure (>97%), but can be recrystallized from Hexane/EtOAc if needed.[1]
Reactivity & Derivatization
The hydroxyl group is the primary handle for further functionalization.[1] The steric hindrance requires forcing conditions for some substitutions.[1]
Figure 2: Common downstream transformations.[1] The conversion to the benzyl bromide is the most frequent application, generating a potent electrophile for N-alkylation.[1]
Key Transformation: Conversion to Benzyl Bromide
To utilize this scaffold in nucleophilic substitutions (e.g., attaching to a piperazine or amine core), the alcohol is converted to 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS 886500-26-1).[1]
-
Reagents: Phosphorus Tribromide (PBr₃) in DCM at 0°C is preferred over HBr due to the acid sensitivity of the CF₃ group (potential hydrolysis under extreme forcing acid conditions, though CF₃ is generally stable).[1]
Medicinal Chemistry Applications
Lipophilicity Modulation
The trifluoromethyl group is highly lipophilic.[1] Replacing a methyl group with a CF₃ group typically increases the LogP by ~1.0–1.2 units.[1] This is utilized to:
-
Improve blood-brain barrier (BBB) penetration.[1]
-
Increase hydrophobic binding interactions within a receptor pocket.[1]
Bioisosterism & Metabolic Stability
The 2-Cl-6-CF₃ moiety serves as a robust bioisostere for 2,6-dichlorophenyl or 2,6-dimethylphenyl groups.[1]
-
Oxidative Resistance: The electron-withdrawing nature of the CF₃ and Cl substituents deactivates the ring, making it resistant to P450-mediated oxidation.[1]
-
Prodrug Design: This moiety appears in patent literature (e.g., US 2014/0107099) as a substituent in kinase inhibitors and prodrug strategies, where the steric bulk protects the linkage from premature hydrolysis.[1]
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use in a fume hood to avoid inhalation of dust/vapors.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
Sigma-Aldrich. Product Specification: 2-Chloro-6-(trifluoromethyl)benzyl alcohol.[1] (Accessed 2026).[1]
-
PubChem. Compound Summary: 2-Chloro-6-(trifluoromethyl)benzoic acid (Precursor).[1][8] [1]
-
Google Patents. US Patent 2014/0107099 A1: Prodrugs of Kinase Inhibitors.[1]
-
ChemicalBook. 2-Chloro-6-(trifluoromethyl)benzaldehyde Properties and Synthesis.
Sources
- 1. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 8. 4-Amino-2-chloro-6-(trifluoromethyl)benzoic acid | C8H5ClF3NO2 | CID 19986950 - PubChem [pubchem.ncbi.nlm.nih.gov]
